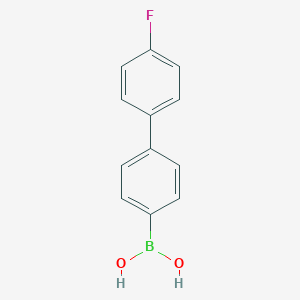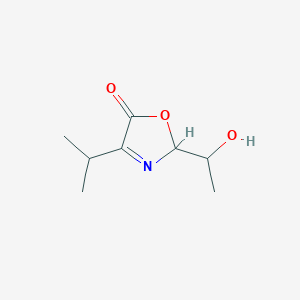
2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as OI-1 and is a derivative of oxazolone.
科学研究应用
2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one has potential applications in scientific research. One of the primary applications of this compound is in the field of immunology. It has been shown to induce regulatory T cells and suppress inflammatory responses in mice models. This makes it a potential therapeutic agent for autoimmune diseases and inflammatory disorders.
作用机制
The mechanism of action of 2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one is not fully understood. However, it has been shown to activate the aryl hydrocarbon receptor (AhR) pathway. Activation of AhR leads to the induction of regulatory T cells and suppression of inflammatory responses.
生化和生理效应
2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one has been shown to have several biochemical and physiological effects. It induces the production of IL-10, a regulatory cytokine that suppresses inflammatory responses. It also upregulates the expression of Foxp3, a transcription factor that plays a crucial role in the development and function of regulatory T cells.
实验室实验的优点和局限性
One of the advantages of using 2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one in lab experiments is its ability to induce regulatory T cells and suppress inflammatory responses. This makes it a potential therapeutic agent for autoimmune diseases and inflammatory disorders. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on 2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one. One of the directions is to explore its potential applications in the treatment of autoimmune diseases and inflammatory disorders. Another direction is to investigate its mechanism of action and identify the molecular targets involved. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties can improve its therapeutic potential.
Conclusion:
In conclusion, 2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one is a chemical compound with potential applications in scientific research. Its ability to induce regulatory T cells and suppress inflammatory responses makes it a potential therapeutic agent for autoimmune diseases and inflammatory disorders. Further research is needed to explore its mechanism of action and identify its molecular targets. The development of more efficient synthesis methods and the optimization of its pharmacokinetic properties can improve its therapeutic potential.
合成方法
The synthesis of 2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one can be achieved by reacting 4-isopropyloxazol-5(4H)-one with ethylene oxide in the presence of a base such as potassium carbonate. The reaction yields 2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one as a white crystalline solid.
属性
CAS 编号 |
152343-09-4 |
|---|---|
产品名称 |
2-(1-Hydroxyethyl)-4-isopropyloxazol-5(2H)-one |
分子式 |
C8H13NO3 |
分子量 |
171.19 g/mol |
IUPAC 名称 |
2-(1-hydroxyethyl)-4-propan-2-yl-2H-1,3-oxazol-5-one |
InChI |
InChI=1S/C8H13NO3/c1-4(2)6-8(11)12-7(9-6)5(3)10/h4-5,7,10H,1-3H3 |
InChI 键 |
ABQRYMQNEZJSMP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(OC1=O)C(C)O |
规范 SMILES |
CC(C)C1=NC(OC1=O)C(C)O |
同义词 |
5(2H)-Oxazolone, 2-(1-hydroxyethyl)-4-(1-methylethyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



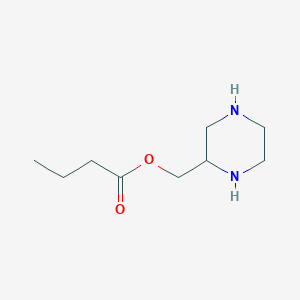
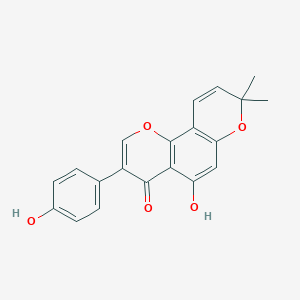
![6-(difluoromethoxy)-2-[[3-methoxy-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B126302.png)
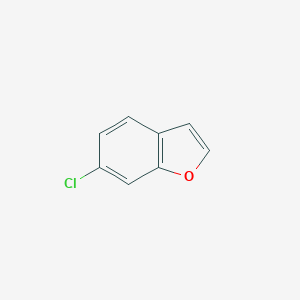
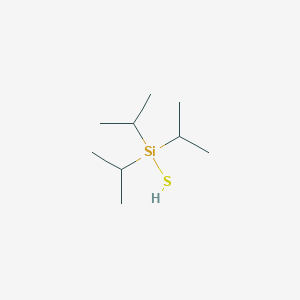
![4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B126306.png)
![(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B126308.png)
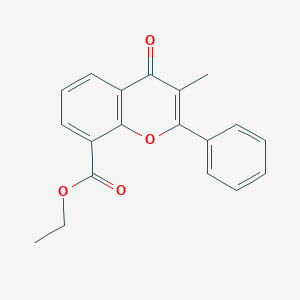
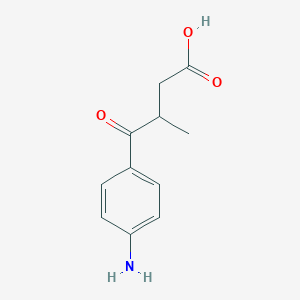

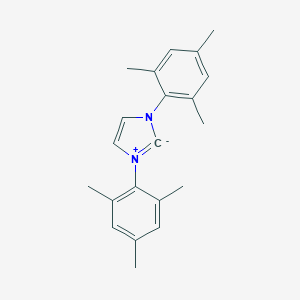
![2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B126324.png)

